![molecular formula C19H19ClO3S B2839821 2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid CAS No. 301193-52-2](/img/structure/B2839821.png)
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 301193-52-2 . It has a molecular formula of C19H19ClO3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19ClO3S/c1-12(2)13-3-5-14(6-4-13)17(21)11-18(19(22)23)24-16-9-7-15(20)8-10-16/h3-10,12,18H,11H2,1-2H3,(H,22,23) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.870 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 550.0±50.0 °C at 760 mmHg . The flash point is 286.4±30.1 °C .Scientific Research Applications
Organic Synthesis and Chemiluminescence
Research by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. The study demonstrates the thermal stability and light emission characteristics of these compounds, providing a foundation for their potential use in chemiluminescence-based applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Pharmacological Evaluation and Molecular Docking
Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This study not only highlights the antibacterial potential of these compounds but also their moderate inhibition of α-chymotrypsin enzyme, suggesting their relevance in developing new therapeutic agents (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Environmental Remediation
Hasan et al. (2020) investigated the activation of peroxymonosulfate in the presence of ferric ions for the degradation of organic pollutants under visible light. This study presents a novel method for water treatment, particularly for the degradation of chlorophenols, suggesting the environmental applications of such chemical reactions in removing toxic substances from wastewater (Hasan, Kim, Kim, Nguyên, Lee, & Kim, 2020).
Molecular Structure and Electronic Studies
Vanasundari et al. (2018) provided a comparative study on the vibrational, structural, electronic, and optical properties of dichlorophenyl amino derivatives of 4-oxobutanoic acid. Through spectroscopic and structural investigations, this research sheds light on the reactivity and potential applications of these compounds in materials science, particularly in the development of nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3S/c1-12(2)13-3-5-14(6-4-13)17(21)11-18(19(22)23)24-16-9-7-15(20)8-10-16/h3-10,12,18H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRWKEFAVYSUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

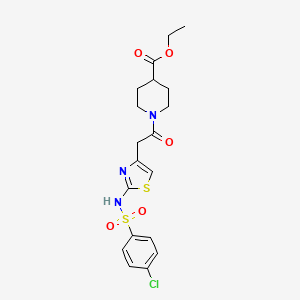
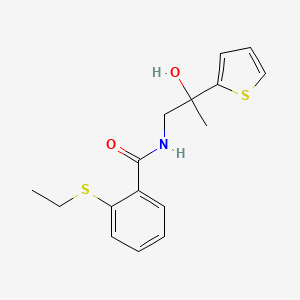
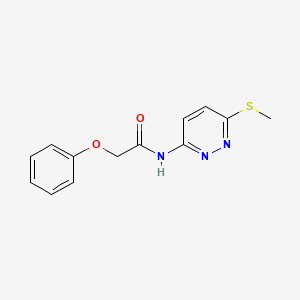
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)
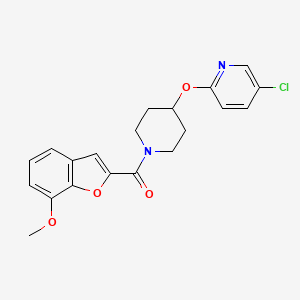

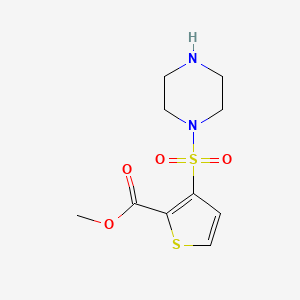


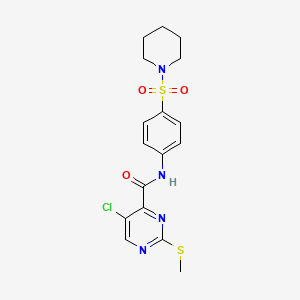
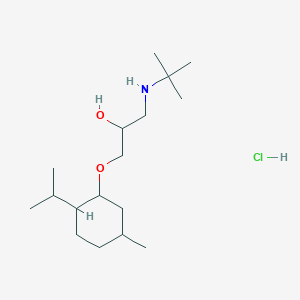
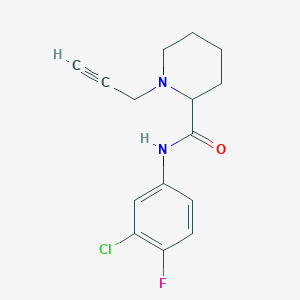
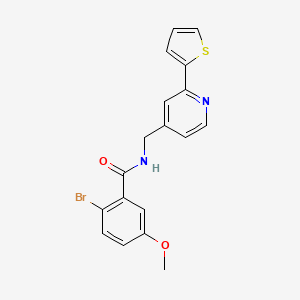
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)